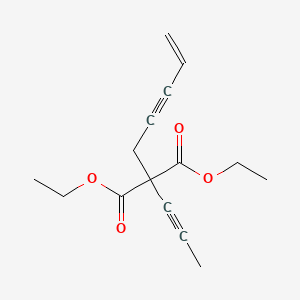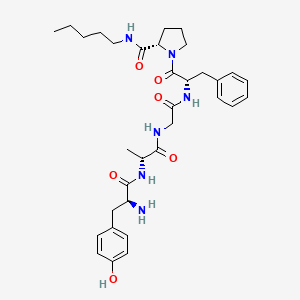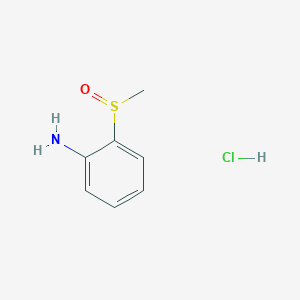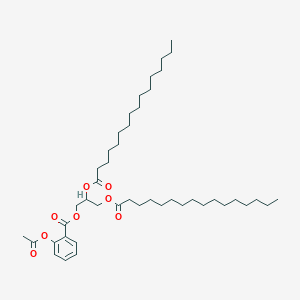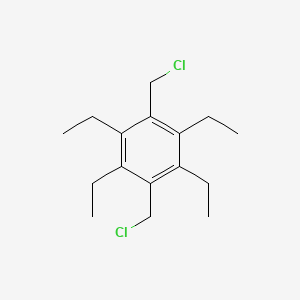
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where the hydrogen atoms at the 1, 4 positions are replaced by chloromethyl groups, and the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene can be synthesized through a chloromethylation reaction. This involves the reaction of 2,3,5,6-tetraethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Reactions: Products include 1,4-bis(aminomethyl)-2,3,5,6-tetraethylbenzene, 1,4-bis(thiomethyl)-2,3,5,6-tetraethylbenzene, and 1,4-bis(hydroxymethyl)-2,3,5,6-tetraethylbenzene.
Oxidation Reactions: Products include 1,4-bis(formyl)-2,3,5,6-tetraethylbenzene and 1,4-bis(carboxyl)-2,3,5,6-tetraethylbenzene.
Reduction Reactions: The major product is 1,4-bis(methyl)-2,3,5,6-tetraethylbenzene.
Scientific Research Applications
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic sites such as amine, thiol, and hydroxyl groups. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of ethyl groups, which significantly alters its electronic properties.
1,4-Bis(chloromethyl)-naphthalene: A polycyclic aromatic compound with different reactivity and applications.
Uniqueness: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where controlled reactivity is desired.
Properties
CAS No. |
65870-23-7 |
|---|---|
Molecular Formula |
C16H24Cl2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-5-11-12(6-2)16(10-18)14(8-4)13(7-3)15(11)9-17/h5-10H2,1-4H3 |
InChI Key |
FLUCENUQSFONEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CCl)CC)CC)CCl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

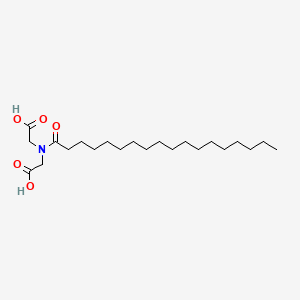
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
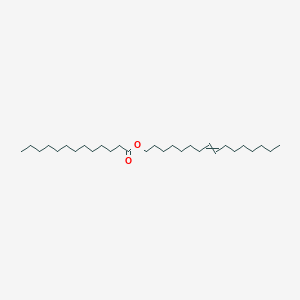
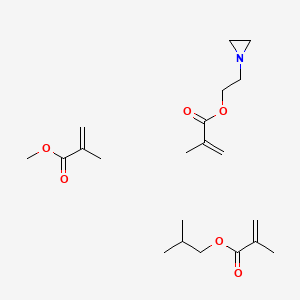
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
